2-(4-Hydroxyphenyl)isonicotinic acid
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Overview
Description
2-(4-Hydroxyphenyl)isonicotinic acid is a chemical compound that features a hydroxyphenyl group attached to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)isonicotinic acid typically involves the condensation of 4-hydroxybenzaldehyde with isonicotinic acid hydrazide. This reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the isonicotinic acid moiety can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
2-(4-Hydroxyphenyl)isonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
Isonicotinic Acid: Shares the isonicotinic acid moiety but lacks the hydroxyphenyl group.
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Nicotinic Acid: Another isomer with the carboxyl group at the 3-position.
Uniqueness: 2-(4-Hydroxyphenyl)isonicotinic acid is unique due to the presence of both the hydroxyphenyl and isonicotinic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(4-hydroxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-13-11/h1-7,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNPLYLJFUPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679511 |
Source
|
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-91-3 |
Source
|
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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